3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances and pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group, and a sulfonamide linkage. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the electron-withdrawing trifluoromethyl group. The sulfonamide linkage could potentially participate in hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Environmental Fate and Degradation
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties such as 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide, are widely used in industrial and commercial applications. Environmental studies have shown that these chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles. Research focusing on microbial degradation pathways has provided insights into the environmental fate and potential remediation strategies for these persistent pollutants. Laboratory investigations of important precursors, including perfluoroalkane sulfonamido derivatives, have bridged knowledge gaps regarding their environmental impact and degradation processes (Liu & Avendaño, 2013).
Chemical Synthesis Applications
Trifluoromethanesulfonic acid (triflic acid) derivatives are crucial in organic synthesis, facilitating a range of reactions such as electrophilic aromatic substitution and carbon-heteroatom bond formation. The unique properties of trifluoromethanesulfonic acid, related to compounds like 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide, enable the generation of cationic species from organic molecules, which are key intermediates in many synthetic routes. This versatility underscores the importance of such fluorinated compounds in developing new organic compounds and highlights their role in advancing synthetic chemistry (Kazakova & Vasilyev, 2017).
Toxicity and Environmental Health Concerns
The developmental toxicity of perfluoroalkyl acids and their derivatives has been a significant area of research, with studies highlighting their widespread presence in the environment and potential health risks. Compounds like 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide may contribute to environmental loads of perfluoroalkyl acids, necessitating a deeper understanding of their toxicological profiles to assess human health risks adequately. Investigations into the developmental effects of these compounds in rodent models have provided valuable data for risk assessment and regulatory actions (Lau, Butenhoff, & Rogers, 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the function of the targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Future Directions
properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(1-methylindol-5-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c1-19-8-5-12-10-11(2-3-13(12)19)4-7-18-22(20,21)9-6-14(15,16)17/h2-3,5,8,10,18H,4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDCUVLQPWZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.